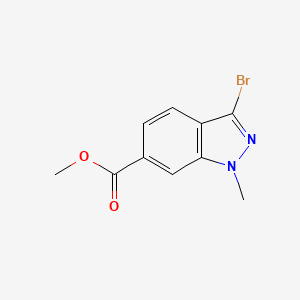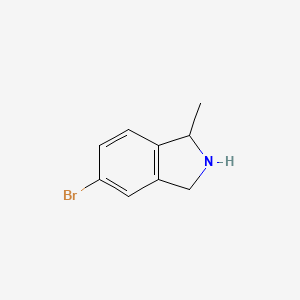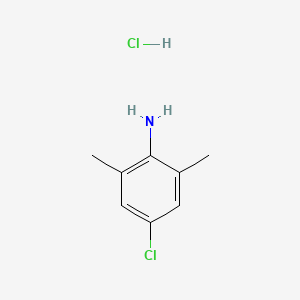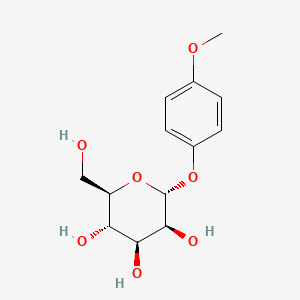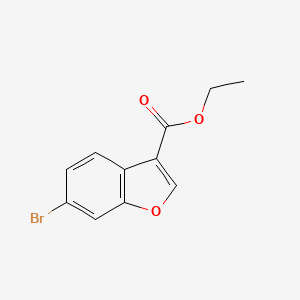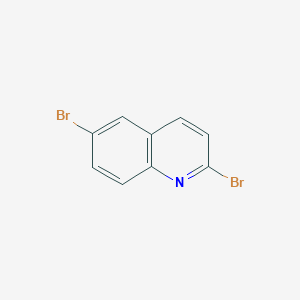
2,6-Dibromoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,6-Dibromoquinoline involves palladium diacetate, bis [2- (diphenylphosphino)phenyl] ether, sodium t-butanolate in toluene at 110℃ for 5 hours . The reaction was carried out under a Schlenk technique in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromoquinoline is represented by the linear formula C9H5Br2N . The molecular weight of the compound is 286.95 g/mol .
Physical And Chemical Properties Analysis
2,6-Dibromoquinoline has a molecular weight of 286.95 g/mol . The exact physical and chemical properties such as boiling point, melting point, and density are not well-documented .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2,6-Dibromoquinoline Applications
2,6-Dibromoquinoline is a brominated quinoline that serves as a versatile compound in various scientific fields. Below is a detailed analysis of its unique applications across six distinct areas of research:
Organic Synthesis: 2,6-Dibromoquinoline is a valuable intermediate in organic synthesis. Its bromine atoms are reactive sites for further functionalization, making it a precursor for synthesizing various quinoline derivatives. These derivatives are crucial in developing pharmaceuticals, agrochemicals, and dyes .
Pharmacology: In pharmacology, 2,6-Dibromoquinoline derivatives exhibit a range of biological activities. They serve as key scaffolds in the design of drug candidates, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents .
Medicinal Chemistry: The compound’s role in medicinal chemistry is significant due to its incorporation into quinoline-based drugs. These drugs are used to treat various diseases, including malaria, bacterial infections, and certain types of cancer. The brominated quinoline structure of 2,6-Dibromoquinoline allows for the synthesis of complex molecules with high bioactivity .
Biochemistry: 2,6-Dibromoquinoline has potential applications in biochemistry, particularly in the study of cell signaling pathways and enzyme inhibition. Its derivatives can be used to probe biochemical processes, aiding in the understanding of disease mechanisms at the molecular level .
Environmental Science: This compound may also find applications in environmental science, particularly in the development of sensors and assays for detecting pollutants and toxins. Its chemical properties allow it to interact with various environmental contaminants, facilitating their identification and quantification .
Industrial Applications: While not directly used in industrial processes, 2,6-Dibromoquinoline is a starting material for the synthesis of compounds that have industrial applications. These include flame retardants, antifouling agents, and materials for electronic devices .
Eigenschaften
IUPAC Name |
2,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLXVPFMYSILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604891 | |
| Record name | 2,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromoquinoline | |
CAS RN |
77514-31-9 | |
| Record name | 2,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)


